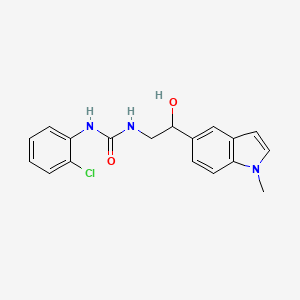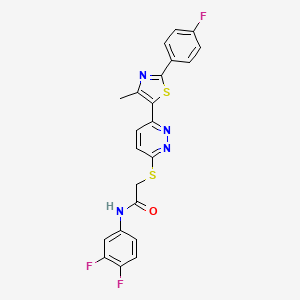
2-((5-chloro-1-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with similar structures often have similar properties. For example, compounds containing a heterocyclic moiety, such as imidazole, are known for their broad range of chemical and biological properties . They are often used in the development of new drugs .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various types of reactions. For example, the synthesis of 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with various reagents .Molecular Structure Analysis
The structure of a molecule greatly influences its properties and reactivity. For example, cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring . They are saturated, meaning all the carbon atoms are single bonded to other atoms .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure. For example, cycloaddition reactions, such as the Diels-Alder reaction, are common in cyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, cycloalkanes are generally colorless, odorless, and less dense than water .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Several studies have demonstrated the synthesis of compounds with potential antimicrobial and antifungal activities. For example, compounds derived from reactions involving chloropyridazine derivatives exhibited antimicrobial and antifungal properties, highlighting the importance of chlorinated and nitrogen-containing heterocycles in developing new therapeutic agents (G. H. Sayed et al., 2003). Another study focused on the synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives, evaluating their anticonvulsant and muscle relaxant activities, which also implies potential antimicrobial applications (B. Sharma et al., 2013).
Antioxidant Properties
The synthesis and biological evaluation of novel dihydropyridine analogs as potent antioxidants were discussed, indicating the compound's potential in treating diseases associated with oxidative stress (S. M. Sudhana & Pradeepkiran Jangampalli Adi, 2019). This suggests that structurally similar compounds could be explored for their antioxidant capabilities.
Antitumor and Anticancer Activities
Research into the synthesis of novel compounds for antitumor and anticancer applications is extensive. One study outlined the development of Schiff bases, thioureide, and chloracetamide derivatives from 1-amino-3,3-dimethyl-3,4-dihydronaphthaline-2-carbonitrile, which underwent further reactions to produce compounds with potential antitumor properties (A. Markosyan et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for aromatic compounds
Mode of Action
Based on its structure, it can be hypothesized that it might undergo nucleophilic substitution reactions at the benzylic position . The presence of the chloro and amino groups could potentially facilitate these reactions.
Biochemical Pathways
The compound could potentially affect various biochemical pathways due to its complex structure. It might interfere with the synthesis of certain heterocyclic compounds . .
Propriétés
IUPAC Name |
2-[5-chloro-4-[2-(ethylamino)-2-oxoethyl]sulfanyl-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c1-4-20-16(25)10-27-14-8-21-23(18(26)17(14)19)9-15(24)22-13-7-11(2)5-6-12(13)3/h5-8H,4,9-10H2,1-3H3,(H,20,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVNHLXBGVQKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CSC1=C(C(=O)N(N=C1)CC(=O)NC2=C(C=CC(=C2)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride](/img/structure/B2825468.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2825471.png)




![3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2825482.png)

![3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2825484.png)
methanone](/img/structure/B2825486.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2825487.png)
![Ethyl 4-methyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2825488.png)
